molecular formula C20H21NO3 B1292426 2-Azetidinomethyl-4'-carboethoxybenzophenone CAS No. 898754-59-1

2-Azetidinomethyl-4'-carboethoxybenzophenone

Cat. No.: B1292426
CAS No.: 898754-59-1
M. Wt: 323.4 g/mol
InChI Key: CZBKJCNMULXUSZ-UHFFFAOYSA-N
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Description

2-Azetidinomethyl-4'-carboethoxybenzophenone is a benzophenone derivative characterized by an azetidinomethyl group (a four-membered nitrogen-containing ring attached via a methylene bridge) at the 2-position and a carboethoxy (ethyl ester) group at the 4'-position of the benzophenone scaffold. This compound is primarily utilized in pharmaceutical and materials science research due to its structural versatility. Its CAS registry number is 898771-51-2, and it is supplied by 11 vendors globally, indicating significant industrial relevance .

Properties

IUPAC Name

ethyl 4-[2-(azetidin-1-ylmethyl)benzoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-2-24-20(23)16-10-8-15(9-11-16)19(22)18-7-4-3-6-17(18)14-21-12-5-13-21/h3-4,6-11H,2,5,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBKJCNMULXUSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643697
Record name Ethyl 4-{2-[(azetidin-1-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898754-59-1
Record name Ethyl 4-[2-(1-azetidinylmethyl)benzoyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898754-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-{2-[(azetidin-1-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azetidinomethyl-4’-carboethoxybenzophenone typically involves the following steps:

Industrial Production Methods

Industrial production of 2-Azetidinomethyl-4’-carboethoxybenzophenone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

2-Azetidinomethyl-4’-carboethoxybenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols .

Scientific Research Applications

2-Azetidinomethyl-4’-carboethoxybenzophenone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Azetidinomethyl-4’-carboethoxybenzophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

The biological and chemical behavior of benzophenone derivatives is heavily influenced by substituent groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituent Position & Group Molecular Formula CAS Number Key Properties/Applications
2-Azetidinomethyl-4'-carboethoxybenzophenone 2-azetidinomethyl, 4'-COOEt ~C₁₈H₁₇NO₃ 898771-51-2 Ester group enhances hydrophilicity; potential intermediate in drug synthesis .
2-Azetidinomethyl-4'-bromobenzophenone 4'-Br C₁₇H₁₆BrNO N/A Bromo substituent increases molecular weight and reactivity in cross-coupling reactions; 97% purity reported .
2-Azetidinomethyl-4'-trifluoromethylbenzophenone 4'-CF₃ C₁₈H₁₆F₃NO 898755-11-8 Trifluoromethyl group improves metabolic stability and electron-withdrawing effects; used in agrochemical research .
3-Bromo-2'-carboethoxybenzophenone 3-Br, 2'-COOEt N/A N/A Discontinued; positional isomerism may affect synthetic viability or stability .
Key Observations :
  • Electronic Effects : The carboethoxy group (-COOEt) in the target compound introduces electron-withdrawing properties, enhancing reactivity in nucleophilic acyl substitution reactions. In contrast, the trifluoromethyl (-CF₃) group in analogs (e.g., 898755-11-8) offers stronger electronegativity, which is advantageous in medicinal chemistry for improving drug half-life .
  • Commercial Availability: The target compound’s 11 suppliers suggest broader industrial adoption compared to brominated or discontinued analogs (e.g., 3-Bromo-2'-carboethoxybenzophenone) .

Biological Activity

2-Azetidinomethyl-4'-carboethoxybenzophenone is a compound of interest in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This article comprehensively reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an azetidine ring linked to a benzophenone core with a carboethoxy group at the para position. This unique structure imparts distinct chemical properties that are pivotal for its biological interactions.

Feature Description
Chemical Formula C15_{15}H17_{17}N O3_{3}
Molecular Weight 259.30 g/mol
CAS Number 898754-59-1
Solubility Soluble in organic solvents (e.g., DMSO, ethanol)

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Azetidine Ring : The azetidine ring is synthesized through cyclization reactions.
  • Attachment to Benzophenone Core : A nucleophilic substitution reaction connects the azetidine to the benzophenone.
  • Introduction of the Carboethoxy Group : This is achieved through esterification reactions at the para position of the benzophenone.

The biological activity of this compound is attributed to its interactions with various biological macromolecules:

  • Receptor Binding : The compound may bind to specific receptors, modulating their activity.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes, which can affect metabolic pathways.
  • Signal Transduction Modulation : The compound can influence intracellular signaling pathways, leading to various cellular responses.

Research Findings

Recent studies have highlighted several areas where this compound exhibits biological activity:

  • Antimicrobial Activity : Preliminary assays indicate that the compound has potential antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : Research has suggested that this compound may induce apoptosis in cancer cell lines, possibly through the modulation of apoptotic pathways .
  • Antioxidant Properties : Studies have shown that it can scavenge free radicals, indicating potential use as an antioxidant .

Case Studies

Several case studies have explored the biological effects of this compound:

  • Study on Antimicrobial Activity
    • Objective : To evaluate the antimicrobial efficacy against pathogenic bacteria.
    • Methodology : Disk diffusion method was employed.
    • Results : Showed significant inhibition zones against tested bacteria, suggesting strong antimicrobial properties.
  • Evaluation of Anticancer Effects
    • Objective : To assess cytotoxic effects on human cancer cell lines.
    • Methodology : MTT assay for cell viability was used.
    • Results : Indicated a dose-dependent decrease in cell viability, with IC50 values comparable to known anticancer agents.
  • Assessment of Antioxidant Capacity
    • Objective : To determine the radical scavenging ability.
    • Methodology : DPPH assay was performed.
    • Results : The compound exhibited a significant reduction in DPPH radical concentration, indicating strong antioxidant activity.

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